molecular formula C14H11N3O3 B2831377 2-(6-(Benzyloxy)-3-nitropyridin-2-yl)acetonitrile CAS No. 127792-77-2

2-(6-(Benzyloxy)-3-nitropyridin-2-yl)acetonitrile

Cat. No.: B2831377
CAS No.: 127792-77-2
M. Wt: 269.26
InChI Key: OGTHCIVCSUBYSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of acetonitrile or other nitriles as starting materials. For instance, the synthesis of “2-(benzyloxy)acetonitrile” involves the reaction of benzyl alcohol with 2-chloropyridine . Another example is the synthesis of “2-(6-(benzyloxy)-1H-indol-3-yl)acetonitrile” which involves the reaction of benzyl alcohol with 2-chloroindole .


Molecular Structure Analysis

The molecular structure of “2-(6-(Benzyloxy)-3-nitropyridin-2-yl)acetonitrile” can be inferred from its name. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a nitro group (-NO2) and a benzyloxy group (-OCH2C6H5) attached to it. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .

Scientific Research Applications

Redox Behavior in Acetonitrile Solutions

Research on the redox behavior of various heterocyclic compounds, including those with nitro and acetonitrile functionalities, has been conducted to understand their electrochemical properties. For example, the study by Sherman, Lambert, and Pilgram (1974) analyzed the reduction of compounds with nitro substituents in acetonitrile, highlighting the impact of electron-withdrawing groups on reduction potentials (Sherman, Lambert, & Pilgram, 1974).

Electrocatalysis Involving Nickel-Based Molecular Catalysts

Wilson et al. (2006) designed and synthesized air-stable, mononuclear nickel(II) complexes for efficient electrocatalysis of hydrogen evolution and oxidation in acetonitrile solutions. This study demonstrates the role of acetonitrile in facilitating electrochemical reactions, particularly those involving transition metal complexes and hydrogen (Wilson et al., 2006).

Applications in Organic Synthesis and Catalysis

The palladium-catalyzed arylation of nitriles, including acetonitrile, was explored by Wu and Hartwig (2005) to develop methods for selective monoarylation. This work showcases the utility of acetonitrile and related nitriles in synthetic organic chemistry, particularly in forming carbon-nitrogen bonds under mild conditions (Wu & Hartwig, 2005).

Electrochemical Studies and Sensing Applications

The electrochemical generation of free radicals in acetonitrile and their study using electron spin resonance spectroscopy was demonstrated by Geske and Maki (1960). This research points to the potential of acetonitrile as a solvent in studying radical species and could be relevant for understanding the electrochemical behavior of nitro-substituted acetonitriles (Geske & Maki, 1960).

Photophysical and Photopolymerization Studies

The development of new room temperature blue emitters by Ilkun et al. (2008) involves compounds with structural elements similar to the query compound, highlighting the role of nitro and acetonitrile functionalities in photophysical applications (Ilkun et al., 2008).

Properties

IUPAC Name

2-(3-nitro-6-phenylmethoxypyridin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c15-9-8-12-13(17(18)19)6-7-14(16-12)20-10-11-4-2-1-3-5-11/h1-7H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTHCIVCSUBYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(C=C2)[N+](=O)[O-])CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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